4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Difluorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a building block in the synthesis of several organic compounds .

Synthesis Analysis

The synthesis of 3,4-Difluorophenylboronic acid involves various reactions such as Suzuki cross-coupling reactions with aryl and heteroaryl halides, and substitution reactions with enyne acetates and carbonates .

Molecular Structure Analysis

The molecular formula of 3,4-Difluorophenylboronic acid is C6H5BF2O2 . The average mass is 157.911 Da and the monoisotopic mass is 158.035065 Da .

Chemical Reactions Analysis

3,4-Difluorophenylboronic acid can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used to prepare flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .

Physical And Chemical Properties Analysis

The properties of 3,4-Difluorophenylboronic acid include a melting point of 305-310 °C (lit.) . The compound has a linear formula of F2C6H3B(OH)2 .

Aplicaciones Científicas De Investigación

Vibrational and Molecular Structure Studies

4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid and its derivatives have been extensively studied for their vibrational and molecular structures. Investigations using techniques like FT-IR, NMR, and X-ray diffraction have been instrumental in understanding the molecular structure and vibrational characteristics of these compounds. These studies also include the analysis of hyperpolarizability, molecular electrostatic potential, and frontier molecular orbitals, providing insights into the stability and reactivity of the molecule (Raju et al., 2015).

Docking and Biological Activity Studies

Molecular docking studies have revealed the potential biological activities of 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid derivatives. For instance, these compounds have been shown to inhibit Placenta growth factor (PIGF-1), suggesting their pharmacological importance. These studies combine spectroscopic data with theoretical calculations, offering a comprehensive view of the compound's reactivity and biological potential (Vanasundari et al., 2018).

Synthesis and Antiinflammatory Activity

The synthesis of analogs of 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid and their evaluation for antiinflammatory activities is a significant area of research. Studies have shown that these analogs, despite their varied structural modifications, did not reach the activity level of the standard compounds in this class (Kuchař et al., 1995).

Biosynthesis in Bacteria and Fungi

Research into the biosynthesis of ethylene from methionine has identified 4-methylthio-2-oxobutanoate, a structurally similar compound to 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid, as a putative intermediate in this pathway in various bacteria and fungi. This discovery is vital for understanding the metabolic pathways involving these compounds (Billington et al., 1979).

Crystal Structure Analysis

The crystal structure analysis of compounds similar to 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid provides insights into the molecular geometry and stability of these compounds. Such studies are crucial for the development of new materials and pharmaceuticals (Nayak et al., 2014).

Antioxidant Properties

Investigations into the antioxidant properties of derivatives of 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid have shown promising results. These studies provide a foundation for developing new antioxidant agents, which are crucial in combating oxidative stress-related diseases (Stanchev et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluorophenylboronic acid, indicates that it is combustible and harmful if swallowed. It causes skin and eye irritation and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Propiedades

IUPAC Name |

4-(3,4-difluorophenyl)-2-methyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c1-6(11(15)16)4-10(14)7-2-3-8(12)9(13)5-7/h2-3,5-6H,4H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULAEUGQEJLYAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=C(C=C1)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438586 |

Source

|

| Record name | 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid | |

CAS RN |

191018-57-2 |

Source

|

| Record name | 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

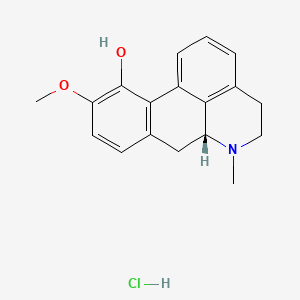

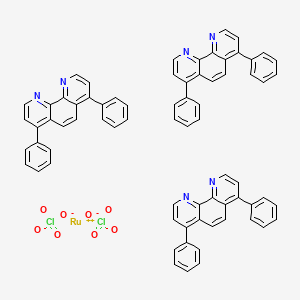

![(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B1354398.png)